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Compound of Interest

Compound Name: 1-Butyl-4-iodo-1H-pyrazole

Cat. No.: B1523673 Get Quote

An In-Depth Technical Guide to 1-Butyl-4-iodo-1H-pyrazole: Properties, Synthesis, and

Applications

Introduction
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold

stands out as a "privileged structure," a molecular framework that frequently appears in

biologically active compounds. Its unique electronic properties and ability to engage in various

intermolecular interactions make it a cornerstone for the design of novel therapeutics. The

strategic functionalization of this core is paramount for modulating pharmacological activity.

This guide focuses on 1-butyl-4-iodo-1H-pyrazole, a key heterocyclic building block whose

utility is defined by the interplay of its constituent parts: the N1-butyl group, which enhances

lipophilicity and influences solubility, and the C4-iodo substituent, a highly versatile synthetic

handle for carbon-carbon and carbon-heteroatom bond formation.

As a Senior Application Scientist, this document is designed to provide researchers, chemists,

and drug development professionals with a comprehensive understanding of the core chemical

properties, reactivity, and strategic applications of 1-butyl-4-iodo-1H-pyrazole. We will delve

into its synthesis, spectroscopic characterization, and its pivotal role in advanced cross-

coupling methodologies, providing not just protocols but the underlying chemical logic to

empower your research and development endeavors.

Core Chemical and Physical Properties
1-Butyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered aromatic heterocycle

containing two adjacent nitrogen atoms. The butyl group at the N1 position and the iodine atom
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at the C4 position impart specific characteristics crucial for its synthetic utility.

Caption: Chemical structure of 1-butyl-4-iodo-1H-pyrazole.

Table 1: Physicochemical Properties of 1-Butyl-4-iodo-1H-pyrazole and Related Compounds

Property
1-Butyl-4-iodo-1H-
pyrazole

1-tert-Butyl-4-iodo-
1H-pyrazole

1-Boc-4-iodo-1H-
pyrazole

CAS Number

Not explicitly found;

derivative of 4-

iodopyrazole

1354705-41-1[1]
121669-70-3[2][3][4]

[5][6][7][8]

Molecular Formula C₇H₁₁IN₂ C₇H₁₁IN₂[1] C₈H₁₁IN₂O₂[2][9]

Molecular Weight 250.08 g/mol 250.08 g/mol [1]
294.09 g/mol [2][4][5]

[6]

Appearance
White to yellow solid

(predicted)

White to yellow

solid[1]

White to off-white

solid or powder[3][6]

Melting Point Not available Not available 67-70 °C[3][6]

Boiling Point
Predicted: ~300-320

°C
Not available

312.0±34.0 °C

(Predicted)[3][6]

Storage
Store in a dry, cool,

well-ventilated area[1]

Store in a dry, cool,

well-ventilated area[1]

2-8°C, protect from

light[4][6]

Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is essential in synthesis. The following spectroscopic

characteristics are expected for 1-butyl-4-iodo-1H-pyrazole, based on data from analogous

structures.

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum will provide clear signals for both

the pyrazole core and the butyl substituent. The pyrazole protons at the C3 and C5 positions

will appear as distinct singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm).

The butyl group will exhibit characteristic aliphatic signals: a triplet for the terminal methyl

(CH₃) group around δ 0.9 ppm, a multiplet for the adjacent methylene (CH₂) group, another
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multiplet for the next methylene, and a triplet for the N-CH₂ group at a more downfield

position due to the influence of the adjacent nitrogen atom. For the related 1-tert-butyl

derivative, the nine equivalent protons of the tert-butyl group appear as a prominent singlet

at δ 1.68 ppm.[1]

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at

m/z 250, corresponding to its molecular weight. The isotope pattern will be characteristic of a

compound containing one iodine atom. Common fragmentation pathways would involve the

loss of the butyl group or fragments thereof.[1]

Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key

vibrational bands include aromatic C-H stretching above 3100 cm⁻¹, aliphatic C-H stretching

from the butyl group in the 2850-2960 cm⁻¹ region, and C=C/C=N stretching vibrations

characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ range.[1]

Synthesis and Handling
The most direct and common synthesis of 1-butyl-4-iodo-1H-pyrazole involves the N-

alkylation of the commercially available 4-iodo-1H-pyrazole. This reaction proceeds via

nucleophilic substitution, where the pyrazole nitrogen attacks the alkyl halide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.smolecule.com/products/s993275
https://www.smolecule.com/products/s993275
https://www.smolecule.com/products/s993275
https://www.benchchem.com/product/b1523673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants Process

Workup & Purification

4-Iodo-1H-pyrazole

Stir at Room Temp
or Gentle Heat

1-Bromobutane (or Iodobutane) Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Acetone, DMF)

Quench Reaction
(e.g., with aq. NH₄Cl)

Extract with Organic Solvent
(e.g., CH₂Cl₂)

Purify via Column Chromatography

1-Butyl-4-iodo-1H-pyrazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-butyl-4-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of 1-Butyl-4-iodo-1H-
pyrazole
This protocol is adapted from general procedures for the N-alkylation of 4-iodopyrazole.[10][11]
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Preparation: To a solution of 4-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as

acetone or DMF (approx. 0.5 M), add a base (e.g., K₂CO₃, 1.5 equiv or 20% aq. NaOH, 1.5

equiv).

Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane or 1-iodobutane

(1.1-1.5 equiv) dropwise.

Reaction: Stir the reaction mixture at room temperature for 1-4 hours or until TLC analysis

indicates the consumption of the starting material. Gentle heating may be applied to

accelerate the reaction if necessary.

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the

mixture with an organic solvent (e.g., CH₂Cl₂, EtOAc) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude

product can be purified by column chromatography on silica gel to afford the pure 1-butyl-4-
iodo-1H-pyrazole.

Stability and Handling
Stability: 1-Butyl-4-iodo-1H-pyrazole is generally stable under normal laboratory conditions.

However, like many iodo-aromatic compounds, it should be protected from light to prevent

potential degradation over long-term storage. It has been shown to be stable in coupling

reactions at temperatures up to 130 °C, but decomposition can occur at higher temperatures

(~160 °C).[11][12]

Handling: Standard personal protective equipment (lab coat, gloves, safety glasses) should

be worn. Handle in a well-ventilated area or a fume hood. Potential hazards include skin and

eye irritation. Organic iodides can be harmful if inhaled or ingested.[1]

Reactivity and Key Synthetic Applications
The synthetic power of 1-butyl-4-iodo-1H-pyrazole lies almost entirely in the reactivity of the

carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an

excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-
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coupling reactions.[13] This reactivity allows for the precise and efficient introduction of diverse

molecular fragments at the C4 position of the pyrazole ring.

A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the

formation of C(sp²)-C(sp²) bonds. For 1-butyl-4-iodo-1H-pyrazole, this reaction provides a

direct route to 4-aryl or 4-vinyl pyrazoles, which are common motifs in pharmaceuticals.[14]

Causality: The reaction is highly effective because the C-I bond readily undergoes oxidative

addition to the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[14]

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for

achieving high yields.[14]
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Generalized Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂

Oxidative
Addition

Ar¹-Pd(II)-I(L₂)
(Ar¹ = Pyrazole)

Transmetalation

Ar¹-Pd(II)-Ar²(L₂)

Reductive
Elimination

Catalyst
Regeneration

Ar¹-Ar²
(Product)

Ar¹-I
(1-Butyl-4-iodo-1H-pyrazole)

Ar²-B(OR)₂
(Boronic Acid/Ester)

Base
(e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
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General Protocol: Suzuki-Miyaura Coupling[14]

In a reaction vessel under an inert atmosphere (argon or nitrogen), combine 1-butyl-4-iodo-
1H-pyrazole (1.0 equiv), the desired aryl or vinyl boronic acid/ester (1.1-1.5 equiv), a

palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3

equiv).

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane,

toluene, or DME) and water (e.g., 4:1 ratio).

Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Purify the product via column chromatography.

B. Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting 1-butyl-4-
iodo-1H-pyrazole with a terminal alkyne. This reaction is invaluable for creating rigid linkers in

molecules and serves as a gateway to further transformations of the alkyne moiety.[13][15][16]

Causality: This reaction uniquely employs a dual catalytic system: a palladium complex to

activate the aryl iodide and a copper(I) salt (typically CuI) to facilitate the formation of a

copper acetylide intermediate, which then undergoes transmetalation with the palladium

complex.[16][17] The use of an amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as

a base and often as a solvent.[13][17]

General Protocol: Sonogashira Coupling[13]

To a mixture of 1-butyl-4-iodo-1H-pyrazole (1.0 equiv), a palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) under an inert atmosphere, add a

solvent such as triethylamine or THF/triethylamine.

Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature or with gentle

heating.

Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove salts and remove the solvent under

reduced pressure.

Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.

C. Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination is a

powerful and versatile method.[18] This reaction allows for the coupling of 1-butyl-4-iodo-1H-
pyrazole with a vast range of primary and secondary amines, which is critical for synthesizing

compounds targeting biological systems where amine functionality is key for binding (e.g.,

kinase inhibitors).[18]

Causality: The success of this C-N bond formation relies heavily on the choice of a palladium

catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos,

tBuDavePhos).[19][20] These ligands accelerate the rate of reductive elimination (the final C-

N bond-forming step), which helps to outcompete side reactions like deiodination.[19] The

choice of base (e.g., NaOtBu, K₃PO₄) is also critical and depends on the specific amine

coupling partner.[18]

D. Potential Challenge: Deiodination
A common side reaction in palladium-catalyzed couplings involving iodo-heterocycles is

hydrodehalogenation, or deiodination, where the iodine atom is replaced by a hydrogen atom.

[19] This leads to the formation of 1-butyl-1H-pyrazole as a byproduct, reducing the yield of the

desired product.

Mitigation Strategies:

Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos,

RuPhos) can accelerate the desired reductive elimination step, minimizing the time the

organopalladium intermediate has to undergo deiodination.[19]

Solvent: Switching from protic solvents (which can act as a hydride source) to aprotic

solvents like dioxane, toluene, or THF can reduce the rate of deiodination.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pdf.benchchem.com/32/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_4_Iodopyrazole_Derivatives.pdf
https://www.benchchem.com/product/b1523673?utm_src=pdf-body
https://www.benchchem.com/product/b1523673?utm_src=pdf-body
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_4_Iodopyrazole_Derivatives.pdf
https://pdf.benchchem.com/1421/preventing_deiodination_of_4_iodopyrazoles_during_coupling_reactions.pdf
https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_346298745
https://pdf.benchchem.com/1421/preventing_deiodination_of_4_iodopyrazoles_during_coupling_reactions.pdf
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_4_Iodopyrazole_Derivatives.pdf
https://pdf.benchchem.com/1421/preventing_deiodination_of_4_iodopyrazoles_during_coupling_reactions.pdf
https://pdf.benchchem.com/1421/preventing_deiodination_of_4_iodopyrazoles_during_coupling_reactions.pdf
https://pdf.benchchem.com/1421/preventing_deiodination_of_4_iodopyrazoles_during_coupling_reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature Control: While higher temperatures increase reaction rates, they can

sometimes disproportionately accelerate deiodination. Careful temperature optimization is

key.[19]

Strategic Importance in Drug Discovery
The 1-butyl-4-iodo-1H-pyrazole scaffold is more than just a chemical curiosity; it is a strategic

tool for drug discovery. The pyrazole core is found in numerous FDA-approved drugs. The C4

position, functionalized through the reactions described above, allows for the exploration of

chemical space around the core, a fundamental activity in lead optimization.

Kinase Inhibitors: Many kinase inhibitors feature an N-substituted pyrazole that presents a

key hydrogen bond donor/acceptor motif to the kinase hinge region. The substituent at the

C4 position often extends into the solvent-exposed region or a deeper hydrophobic pocket,

making 1-butyl-4-iodo-1H-pyrazole an ideal starting point for building libraries of potential

inhibitors.[18]

Rapid Library Synthesis: The robust and high-yielding nature of the cross-coupling reactions

involving the C-I bond makes this building block perfectly suited for parallel synthesis and the

rapid generation of compound libraries for high-throughput screening. Microwave-assisted

synthesis can further accelerate this process.[21]

Conclusion
1-Butyl-4-iodo-1H-pyrazole is a quintessential example of a modern synthetic building block,

designed for versatility and efficiency. Its value is derived from a stable, N-alkylated pyrazole

core combined with a highly reactive C-I bond that serves as a linchpin for a multitude of

powerful cross-coupling reactions. For researchers in medicinal chemistry and drug

development, a thorough understanding of its properties, handling, and reactivity is not merely

academic—it is a practical necessity for the rational design and synthesis of next-generation

therapeutics. By mastering the application of this reagent, scientists can significantly accelerate

the discovery process, efficiently navigating the complex path from a molecular concept to a

potential clinical candidate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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